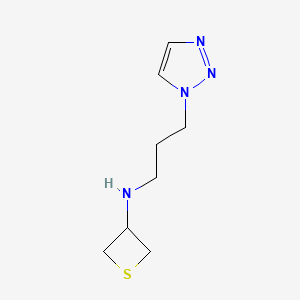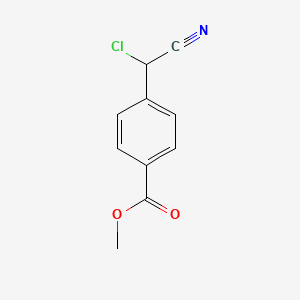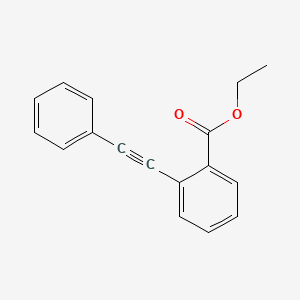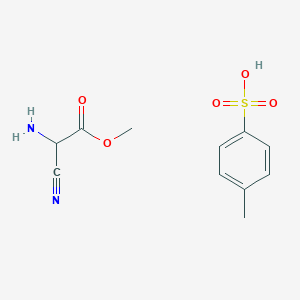
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30426 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under various conditions, including:
Neat Methods: Stirring without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring of ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (OH-, NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
N-cyanoacetamides: These compounds are structurally similar and are used as precursors for heterocyclic synthesis.
Methyl cyanoacetate: Another related compound used in similar synthetic applications.
Uniqueness: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C11H14N2O5S |
|---|---|
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
methyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4(7)3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2,1H3 |
Clave InChI |
HQUBJHSYNRGYNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



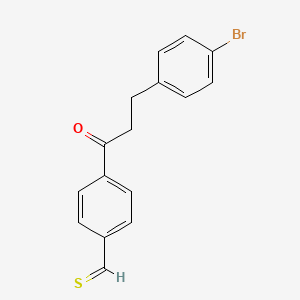
![5-Bromo-2-iodobenzo[d]oxazole](/img/structure/B13005155.png)
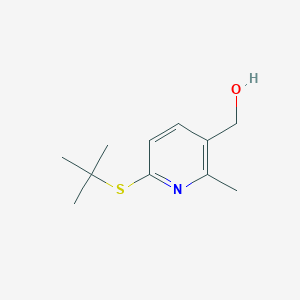

![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)

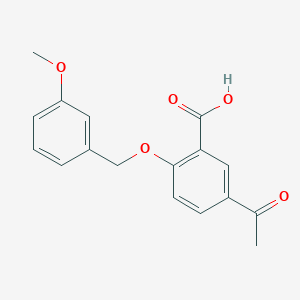
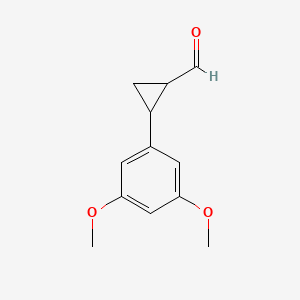
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)

